molecular formula C10H6ClN3O3 B5730041 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole

1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole

Cat. No.: B5730041
M. Wt: 251.62 g/mol
InChI Key: UUUIFKSQHOIKQV-UHFFFAOYSA-N
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Description

1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 4-chloro-3-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole typically involves the acylation of pyrazole with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups replacing the chlorine atom.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Oxidized products, although specific examples are less documented.

Scientific Research Applications

1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophiles to form amides, esters, and other derivatives. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitrobenzoic acid
  • 4-chloro-3-nitrobenzoyl chloride
  • 4-nitrobenzoyl chloride

Uniqueness

1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole is unique due to the presence of both a pyrazole ring and a 4-chloro-3-nitrobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-8-3-2-7(6-9(8)14(16)17)10(15)13-5-1-4-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUIFKSQHOIKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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